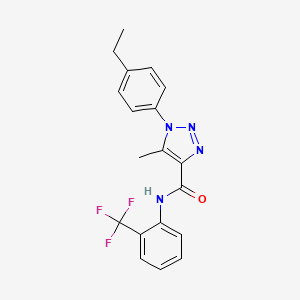

1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c1-3-13-8-10-14(11-9-13)26-12(2)17(24-25-26)18(27)23-16-7-5-4-6-15(16)19(20,21)22/h4-11H,3H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIUSLAMLQKZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 915924-80-0, is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C19H17F3N4O

- Molecular Weight : 374.4 g/mol

- Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that compounds containing a triazole moiety exhibit various biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The specific biological mechanisms of this compound can be summarized as follows:

- Inhibition of Enzymatic Activity : Triazole derivatives often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Neuroprotective Effects : Studies have shown that certain triazole derivatives can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neural cells .

- Antimicrobial Activity : The presence of trifluoromethyl groups enhances the lipophilicity of the compound, potentially increasing its antimicrobial efficacy against various pathogens.

Neuroprotective Activity

A study highlighted that a related triazole derivative demonstrated significant neuroprotective effects in an Alzheimer's disease model. The compound inhibited Aβ aggregation and reduced reactive oxygen species (ROS) production, contributing to its neuroprotective properties .

Enzyme Inhibition Studies

In vitro studies have shown that triazole derivatives can inhibit AChE with varying potencies. For instance, compounds with similar structures exhibited IC50 values ranging from 0.23 μM to over 200 μM depending on substituents on the phenyl rings . This suggests that structural modifications can significantly influence biological activity.

Case Studies

- Alzheimer’s Disease Models : In one study involving scopolamine-induced memory impairment in mice, administration of a similar triazole derivative resulted in improved cognitive function and memory retention . This indicates potential therapeutic applications for cognitive disorders.

- Antimicrobial Efficacy : Another research project tested various triazole derivatives against bacterial strains and found that those with trifluoromethyl substitutions had enhanced activity compared to their non-substituted counterparts .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural and Physicochemical Data Table

*Predicted using ChemDraw; †Estimated based on analog data.

Implications for Drug Design

- Lipophilicity : The ethyl and trifluoromethyl groups make the compound highly lipophilic, favoring oral bioavailability but risking off-target binding.

- Electron-Deficient Moieties : The trifluoromethyl group may enhance binding to electron-rich enzyme pockets (e.g., kinases) .

- Metabolic Stability: Fluorine substituents reduce susceptibility to cytochrome P450 oxidation, a advantage over non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.